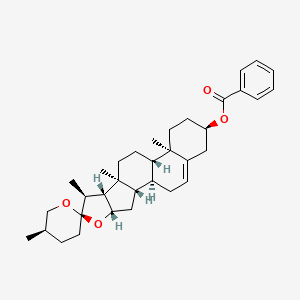

Benzoato de diosgenina

Descripción general

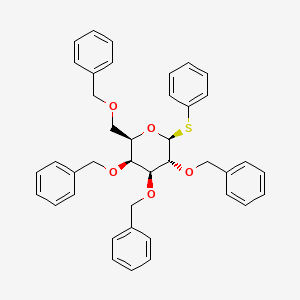

Descripción

3-O-Benzoyl Diosgenine (3-O-BD) is a type of steroidal saponin, which is a compound derived from plants and has a variety of pharmaceutical and biological activities. It is found in many species of plants, including Dioscorea, Trigonella, and Solanum. 3-O-BD has been studied for its potential applications in various fields, such as medicine, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Tratamiento del cáncer

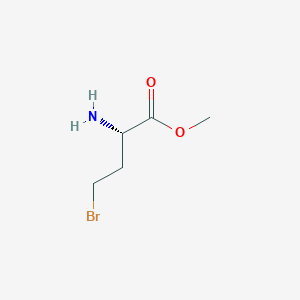

Benzoato de diosgenina: se ha estudiado por su potencial en el tratamiento del cáncer debido a su capacidad para inducir apoptosis en las células cancerosas. Ha mostrado efectos prometedores en estudios preclínicos sobre varios cánceres, incluidos el de mama, próstata y leucemia. Su mecanismo implica la modulación de las vías de señalización que controlan el crecimiento y la muerte celular {svg_1} {svg_2}.

Salud cardiovascular

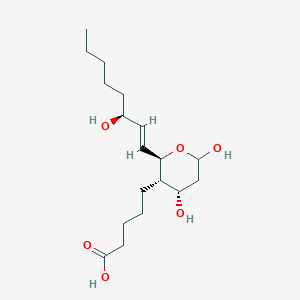

La investigación sugiere que el this compound puede tener efectos beneficiosos sobre la salud cardiovascular. Se ha asociado con propiedades antiateroscleróticas, lo que podría reducir el riesgo de enfermedad cardíaca al prevenir la formación de placas arteriales {svg_3}.

Actividad antiinflamatoria

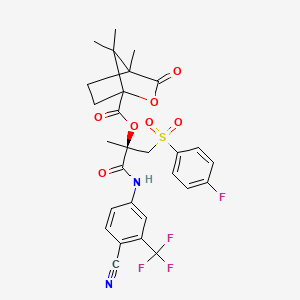

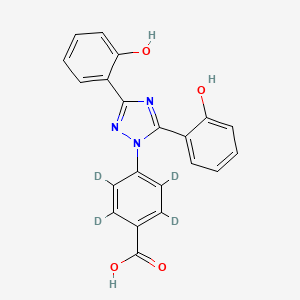

El compuesto exhibe propiedades antiinflamatorias significativas, lo que lo convierte en un candidato para el tratamiento de enfermedades inflamatorias como la artritis. Inhibe la producción de citoquinas y mediadores proinflamatorios, lo que reduce la inflamación {svg_4}.

Neuroprotección

Se ha informado que el this compound tiene efectos neuroprotectores. Puede ayudar en el tratamiento de enfermedades neurodegenerativas como el Alzheimer al prevenir el daño neuronal y mejorar las funciones cognitivas {svg_5}.

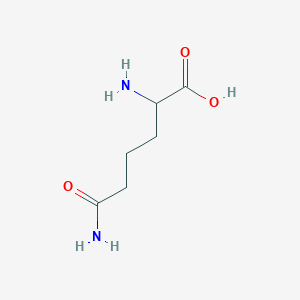

Manejo de la diabetes

Los estudios indican que el this compound puede ayudar en el manejo de la diabetes. Mejora la sensibilidad a la insulina y ayuda a regular los niveles de glucosa en sangre, lo cual es crucial para la atención de la diabetes {svg_6}.

Salud ósea

Este compuesto también contribuye a la salud ósea al promover la actividad de los osteoblastos y reducir la osteoclastogénesis. Esta doble acción lo convierte en un posible agente terapéutico para la osteoporosis y otros trastornos relacionados con los huesos {svg_7}.

Tratamiento del asma

Los efectos antiasmáticos del this compound provienen de su capacidad para reducir la inflamación de las vías respiratorias y la hiperreactividad. Puede servir como un tratamiento complementario para el manejo del asma {svg_8}.

Síntesis farmacéutica

Por último, el this compound sirve como material de partida para la síntesis de varios fármacos esteroideos. Su similitud estructural con el estrógeno permite la creación de varios productos farmacéuticos, incluidos los anticonceptivos y las terapias de reemplazo hormonal {svg_9}.

Mecanismo De Acción

Target of Action

Diosgenin benzoate, also known as 3-O-Benzoyl Diosgenine, is a steroidal sapogenin . It has been shown to act on several molecular targets that are essential players in the occurrence and incidence of many serious disorders . Its multitargeting capability allows it to influence multiple molecular targets and signaling pathways at the same time .

Mode of Action

Diosgenin benzoate interacts with its targets, leading to a series of changes in the cellular environment. It has been shown to have promising effects on inhibiting tumor cell proliferation and growth, promoting apoptosis, inducing differentiation and autophagy, inhibiting tumor cell metastasis and invasion, blocking cell cycle, regulating immunity, and improving gut microbiome .

Biochemical Pathways

The biosynthesis of triterpene diosgenin involves a downstream pathway that is regulated by cytochrome P450 monooxygenase (CYP450s) and uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which control a series of cholesterol oxidation, hydroxylation, and glycosylation reactions .

Pharmacokinetics

The pharmacokinetics and bioavailability of diosgenin benzoate are major considerations for its therapeutic success. Obstructed pharmacokinetics and low bioavailability are major limitations for the therapeutic success of diosgenin . Nanoencapsulation of diosgenin benzoate can potentially overcome these limitations .

Result of Action

The molecular and cellular effects of diosgenin benzoate’s action are significant. It has been shown to induce differentiation and apoptosis in various cancer cells . The molecular mechanisms involved in the induction of apoptosis include an increase in pro-apoptotic Bax protein and a decrease in anti-apoptotic Bcl-2 protein .

Action Environment

The action, efficacy, and stability of diosgenin benzoate can be influenced by various environmental factors. Biotechnological techniques such as in vitro propagation and elicitation of diosgenin production can be used to enhance the production of diosgenin benzoate . Furthermore, the development of diosgenin nano drug carriers can improve the biological activity and bioavailability of diosgenin benzoate .

Análisis Bioquímico

Biochemical Properties

It is known that the compound is a protected form of diosgenine , which has been shown to have various biochemical effects, such as inhibiting tumor cell proliferation and growth, promoting apoptosis, inducing differentiation and autophagy, inhibiting tumor cell metastasis and invasion, blocking cell cycle, regulating immunity, and improving gut microbiome .

Cellular Effects

The cellular effects of 3-O-Benzoyl Diosgenine are not well-studied. Diosgenine, from which 3-O-Benzoyl Diosgenine is derived, has been shown to have various effects on cells. For example, it has been found to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, block cell cycle, regulate immunity, and improve gut microbiome .

Molecular Mechanism

The molecular mechanism of action of 3-O-Benzoyl Diosgenine is not well-understood. Diosgenine, from which 3-O-Benzoyl Diosgenine is derived, has been shown to have various effects at the molecular level. For example, it has been found to inhibit tumor cell proliferation and growth, promote apoptosis, induce differentiation and autophagy, inhibit tumor cell metastasis and invasion, block cell cycle, regulate immunity, and improve gut microbiome .

Propiedades

IUPAC Name |

[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O4/c1-21-12-17-34(36-20-21)22(2)30-29(38-34)19-28-26-11-10-24-18-25(37-31(35)23-8-6-5-7-9-23)13-15-32(24,3)27(26)14-16-33(28,30)4/h5-10,21-22,25-30H,11-20H2,1-4H3/t21-,22+,25-,26-,27+,28+,29+,30+,32+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUJEAGCIAAOMQ-RTDPTVCESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@H](C6)OC(=O)C7=CC=CC=C7)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747067 | |

| Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4952-68-5 | |

| Record name | (3alpha,25R)-Spirost-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)